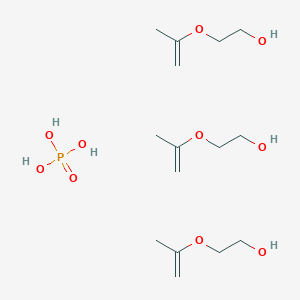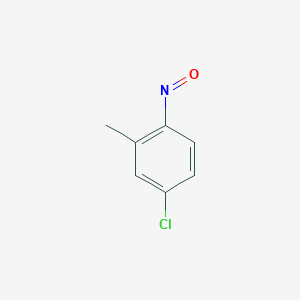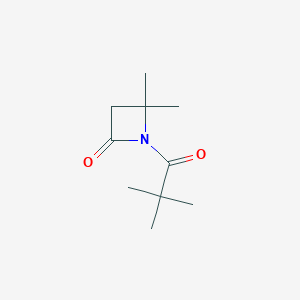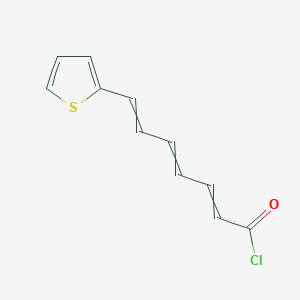
7-Thiophen-2-ylhepta-2,4,6-trienoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Thiophen-2-ylhepta-2,4,6-trienoyl chloride: is an organic compound that features a thiophene ring attached to a hepta-2,4,6-trienoyl chloride moiety. This compound is of interest due to its unique structure, which combines the properties of both the thiophene ring and the conjugated triene system. Thiophene derivatives are known for their applications in organic electronics, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Thiophen-2-ylhepta-2,4,6-trienoyl chloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Attachment of the Hepta-2,4,6-trienoyl Chloride Moiety: This step involves the reaction of the thiophene ring with hepta-2,4,6-trienoyl chloride under suitable conditions, such as the presence of a base like pyridine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Electrophilic Substitution: The thiophene ring in 7-Thiophen-2-ylhepta-2,4,6-trienoyl chloride can undergo electrophilic substitution reactions due to the electron-rich nature of the thiophene ring.
Nucleophilic Substitution: The chloride group in the hepta-2,4,6-trienoyl chloride moiety can be replaced by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid) under controlled conditions.
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Electrophilic Substitution: Products include halogenated thiophene derivatives.
Nucleophilic Substitution: Products include substituted hepta-2,4,6-trienoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Electronics: 7-Thiophen-2-ylhepta-2,4,6-trienoyl chloride is used in the synthesis of organic semiconductors and conductive polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine:
Pharmaceuticals: Thiophene derivatives are explored for their potential as therapeutic agents due to their biological activity, including anti-inflammatory and antimicrobial properties.
Industry:
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 7-Thiophen-2-ylhepta-2,4,6-trienoyl chloride involves its interaction with molecular targets through its reactive functional groups. The thiophene ring can participate in π-π interactions with aromatic systems, while the hepta-2,4,6-trienoyl chloride moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets.
Vergleich Mit ähnlichen Verbindungen
7-Thiophen-2-ylhepta-2,4,6-trienal: This compound features an aldehyde group instead of the chloride group.
Ethyl 7-Thiophen-2-ylhepta-2,4,6-trienoate: This compound features an ester group instead of the chloride group.
Uniqueness: 7-Thiophen-2-ylhepta-2,4,6-trienoyl chloride is unique due to its combination of a thiophene ring and a conjugated triene system with a reactive chloride group. This structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
62826-53-3 |
|---|---|
Molekularformel |
C11H9ClOS |
Molekulargewicht |
224.71 g/mol |
IUPAC-Name |
7-thiophen-2-ylhepta-2,4,6-trienoyl chloride |
InChI |
InChI=1S/C11H9ClOS/c12-11(13)8-4-2-1-3-6-10-7-5-9-14-10/h1-9H |
InChI-Schlüssel |
TZAKFLJYBUOIIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C=CC=CC=CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-Chloro-2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14504233.png)
![Prop-2-yn-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14504245.png)
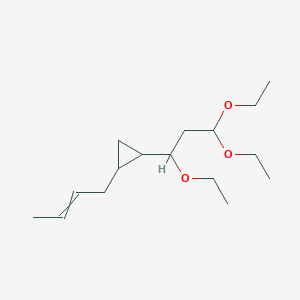
![2,4-Dichloro-6-[(4-nitrophenoxy)sulfonyl]phenyl hexanoate](/img/structure/B14504267.png)
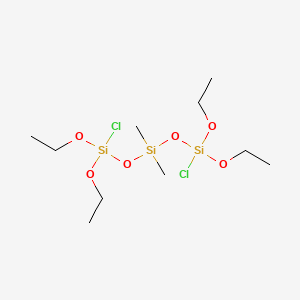


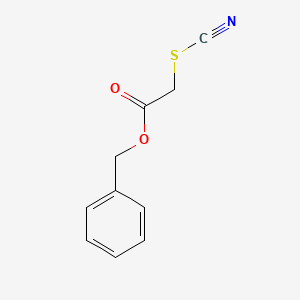
![2-{[(But-2-en-1-yl)oxy]carbonyl}butanoate](/img/structure/B14504304.png)
![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504313.png)
